AG 1812
Description
Contextualization of AG 1812 as a Bioactive Chemical Inhibitor
This compound is recognized as a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases (PTKs). wikipedia.orgstanford.edu Tyrphostins, a portmanteau of "tyrosine phosphorylation inhibitor," were among the first rationally designed inhibitors of these enzymes. wikipedia.orgnih.gov The scientific exploration of this compound centers on its potential to selectively modulate the activity of specific tyrosine kinases, thereby influencing cellular signaling pathways. The specificity of such inhibitors is a key aspect of their utility in research, allowing for the dissection of complex signaling cascades.
Historical Trajectory of Related Inhibitory Compound Classes
The development of this compound and other tyrphostins is part of a broader history of discovering and designing enzyme inhibitors. The recognition that aberrant protein tyrosine kinase activity is a hallmark of many diseases, including cancer, spurred significant research into finding compounds that could block their function. nih.gov
The journey began with the discovery of natural compounds that exhibited inhibitory effects on PTKs. annualreviews.org However, a pivotal moment was the systematic design and synthesis of tyrphostins in the late 1980s, which demonstrated that small molecules could be created to specifically target tyrosine kinases over other types of protein kinases, such as those that phosphorylate serine or threonine residues. wikipedia.org This breakthrough paved the way for the development of a vast array of synthetic inhibitors, including the "AG" series of compounds, and ultimately led to clinically successful drugs. wikipedia.orgnih.gov
Definitive Nomenclature and Structural Relationships of this compound and its Analogues
The nomenclature "this compound" follows a convention used for a series of related tyrphostin compounds. These compounds are typically benzylidene malononitrile (B47326) derivatives. While the precise structure of this compound is not widely detailed in readily available literature, its analogues within the tyrphostin class share a common chemical scaffold that is systematically modified to alter their potency and selectivity for different tyrosine kinases.
For instance, an early and well-studied tyrphostin, AG 99, was designed based on the structures of the natural product erbstatin (B1671608) and itaconic acid. annualreviews.org The structural evolution of these compounds involves the modification of substituent groups on the aromatic rings, which in turn influences their binding affinity to the ATP-binding site of the target kinase.
Structure
2D Structure
Properties
CAS No. |
114559-57-8 |
|---|---|
Molecular Formula |
C32H28Cl2F6N6O2S2 |
Molecular Weight |
777.6 g/mol |
IUPAC Name |
2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole;dichloride |
InChI |
InChI=1S/C32H28F6N6O2S2.2ClH/c1-19-25(43(13-11-27(19)45-17-31(33,34)35)29-39-21-7-3-4-8-22(21)40-29)15-47-48-16-26-20(2)28(46-18-32(36,37)38)12-14-44(26)30-41-23-9-5-6-10-24(23)42-30;;/h3-14H,15-18H2,1-2H3,(H,39,40)(H,41,42);2*1H/q+2;;/p-2 |
InChI Key |
MLIYYSOHOWJSRK-UHFFFAOYSA-L |
SMILES |
CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F.[Cl-].[Cl-] |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,2'-dithiomethylene-bis(1-(2-benzimidazolyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridinium) AG 1812 AG-1812 |
Origin of Product |
United States |
Chemical Synthesis and Transformation Pathways of Ag 1812
Precursor Compounds and Their Derivatization into AG 1812
The formation of this compound is intrinsically linked to its precursor, AG-1749, a compound widely recognized for its therapeutic applications.
AG-1749 is the developmental name for Lansoprazole (B1674482), a well-established proton pump inhibitor (PPI) wikipedia.orgguidetopharmacology.org. Lansoprazole's chemical structure is 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole wikipedia.org. Research has demonstrated that AG-1749 can undergo transformation into its disulfide form, AG-1812, particularly when subjected to acidic conditions . This transformation highlights a critical pathway in the metabolic or chemical fate of AG-1749.
Key Properties of AG-1749 (Lansoprazole)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | wikipedia.org |
| Synonyms | Lansoprazole, Prevacid®, A-65006 | wikipedia.orgguidetopharmacology.org |
| Molecular Formula | C16H14F3N3O2S | wikipedia.org |
The defining structural feature of this compound, as indicated by its IUPAC name, is the "dithiobis(methylene)" linkage, which signifies the presence of a disulfide bond (S-S) ontosight.aimedkoo.com. The formation of this disulfide bond from the sulfinyl group of AG-1749 involves a chemical rearrangement. In general, disulfide bonds are covalent linkages formed between two thiol groups and are crucial for the structural integrity and function of many chemical and biological molecules acs.org. The process of disulfide bond formation can be influenced by various factors, including the order in which these bonds are formed, especially in more complex molecular structures biotage.combiotage.com. The transformation of AG-1749 to AG-1812 under acidic conditions suggests an oxidative coupling mechanism, where two sulfinyl-containing molecules or intermediates derived from AG-1749 react to form the disulfide bridge.
Environmental and Catalytic Conditions Influencing this compound Interconversion
The environment in which AG-1749 is present plays a significant role in its conversion to this compound.
A primary condition influencing the formation of this compound is an acidic environment . Acidic conditions are known to promote various chemical transformations, including the dissolution of certain compounds and the acceleration of reaction rates nih.govresearchgate.net. In the context of AG-1749, the acidic milieu facilitates its conversion into the disulfide form, AG-1812 . This suggests that the protonation of specific sites within the AG-1749 molecule or the generation of reactive intermediates under acidic conditions are key steps in the formation pathway of this compound.
Chemical kinetics is the study of the rates at which chemical reactions occur and the factors that influence these rates, such as temperature, pressure, and the presence of catalysts wikipedia.orgopenaccessjournals.com. While specific detailed kinetic data for the AG-1749 to this compound transformation are not extensively detailed in general searches, the principle dictates that the rate of this compound formation would be dependent on the concentration of AG-1749 and the acidity of the environment openaccessjournals.com. Reaction mechanisms, which describe the sequence of elementary steps through which reactants transform into products, are crucial for understanding such conversions openaccessjournals.com. The pathway for this compound formation from AG-1749 involves the rearrangement of the sulfinyl group into a disulfide linkage, a process that is favored under the specified acidic conditions . This transformation is a key aspect of the compound's chemical behavior and potential fate.
Molecular Mechanisms of Action and Target Engagement
Enzymatic Inhibition by AG 1812
This compound is formed as an acid-induced rearrangement product of AG-1749 (lansoprazole), alongside AG-2000. nih.govnih.govwikipedia.org This compound has been shown to potently and rapidly inhibit (H+ + K+)-ATPase activity. nih.govnih.gov A notable characteristic of this compound's inhibitory effect is its independence from pH, which distinguishes it from its parent compound, AG-1749, whose inhibitory effect gradually increases with incubation time and is enhanced by lower pH. nih.gov
The core mechanism of (H+ + K+)-ATPase inhibition by this compound involves its reaction with the sulfhydryl (SH) groups of the enzyme. nih.gov This interaction leads to the suppression of K+-stimulated ATP hydrolysis and the vesicular accumulation of H+. nih.gov The inhibitory action of this compound can be antagonized by the addition of dithiothreitol (B142953) (DTT), a reducing agent known to interact with sulfhydryl groups, further supporting the proposed mechanism of action involving SH group modification. nih.govnih.govwikipedia.org
In comparative studies, this compound, along with AG-2000, demonstrated superior activity against Helicobacter pylori compared to lansoprazole (B1674482), being two to fourfold more active.
Table 1: Comparative Activity Against Helicobacter pylori
| Compound | Relative Activity vs. Lansoprazole |
| Lansoprazole | 1x |
| This compound | 2-4x more active |
| AG-2000 | 2-4x more active |
Based on the available scientific literature, specific research findings detailing the modulation of urease enzymatic activity by this compound are not explicitly documented. While urease inhibition is a known area of study in various contexts, direct evidence linking this compound to such activity was not identified in the provided sources.
Specificity of Molecular Interactions and Binding Dynamics
This compound's mechanism of action involves reacting with the sulfhydryl (SH) groups of the H+,K+-ATPase. nih.gov While the precise location of these reactive SH groups within the specific subunits (alpha or beta) is not detailed for this compound itself in the provided information, proton pump inhibitors generally exert their effects by interacting with critical residues, often cysteine residues, within the catalytic α-subunit of the H+,K+-ATPase. This interaction leads to the irreversible inhibition of the proton pump. nih.gov
Current scientific literature, as per the provided search results, does not extensively identify additional specific biological targets or alternative binding modalities for this compound beyond its established inhibitory action on the gastric H+,K+-ATPase. Its known role is primarily confined to its function as a potent proton pump inhibitor.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available (CAS: 114559-57-8) |
| Lansoprazole (AG-1749) | 3883 |
| AG-2000 | 163862 nih.gov |
| Omeprazole (B731) | 4594 |
| Dithiothreitol | 446094 nih.govwikipedia.org |
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C32H28Cl2F6N6O2S2 wikipedia.org |
| Molecular Weight | 777.63 g/mol wikipedia.org |
Cellular and in Vitro Functional Studies of Ag 1812
Modulation of Cellular Secretory Processes
AG 1812 is formed under acidic conditions from its parent compound, lansoprazole (B1674482), and is considered one of its active forms. Its primary mechanism of action involves the inhibition of the H+/K+-ATPase, or proton pump, which is responsible for gastric acid secretion.
In vitro studies utilizing isolated canine parietal cells have been instrumental in demonstrating the inhibitory effects of the chemical family to which this compound belongs on gastric acid formation. While exogenously added this compound and another active form, AG-2000 (a cyclic sulfenamide), did not inhibit acid formation when directly applied to the isolated cells in one study, the parent compound AG-1749, which converts to these active forms in an acidic environment, effectively suppressed stimulated acid formation.
The parent compound, AG-1749, demonstrated potent inhibition of acid formation stimulated by histamine, carbachol, and dibutyryl cyclic AMP, with IC50 values around 0.09 microM, making it twice as potent as omeprazole (B731) in this system. This inhibitory action is understood to be mediated through the formation of this compound and AG-2000 within the acidic compartments of the parietal cells.
The mechanism of inhibition is linked to the interaction of these active forms with sulfhydryl groups on the proton pump. This is supported by the observation that the inhibitory effect of AG-1749 was antagonized by the sulfhydryl reagent dithiothreitol (B142953). Furthermore, depletion of cytosolic glutathione (B108866), a key cellular antioxidant, led to a threefold increase in the inhibitory potency of AG-1749, suggesting that glutathione may play a role in reversing the inhibition by reducing the disulfide bond of this compound or reacting with other active intermediates.
Table 1: Effect of AG-1749 on Stimulated Acid Formation in Canine Parietal Cells
| Stimulant | IC50 of AG-1749 (microM) |
|---|---|
| Histamine | ~0.09 |
| Carbachol | ~0.09 |
| Dibutyryl cyclic AMP | ~0.09 |
This table is interactive. You can sort and filter the data.
A variety of cellular models are employed to evaluate the biological activity and selectivity of proton pump inhibitors like the parent compound of this compound. These models are crucial for understanding the mechanism of action and for screening new therapeutic agents.
Isolated Parietal Cells: As demonstrated in the studies with AG-1749, isolated parietal cells from animal models, such as canines, are a primary tool. dvm360.com These cells can be stimulated to secrete acid by various secretagogues, providing a direct system to measure the inhibitory effects of compounds on the proton pump. nih.govnih.govnih.gov
Primary Gastric Cell Cultures: The establishment of long-lived primary cell cultures from human gastric tissue allows for a more physiologically relevant model. bmj.com These cultures can form three-dimensional spheroids and organoids that mimic the architecture of the human stomach, offering a sophisticated platform to study host-pathogen interactions and the effects of drugs on gastric epithelial cells. bmj.comnih.govfrontiersin.org
Gastric Epithelial Cell Lines: Immortalized human gastric epithelial cell lines, such as GES-1 and AGS cells, are widely used for their convenience and reproducibility. nih.gov They are particularly valuable in co-culture models with pathogens like Helicobacter pylori to investigate the cellular responses to infection and the efficacy of antimicrobial compounds. nih.govresearchgate.net
H+/K+-ATPase Activity Assays: Biochemical assays that directly measure the activity of the H+/K+-ATPase are also employed. mybiosource.comelabscience.commsesupplies.com These can be performed using purified enzyme preparations or membrane fractions from gastric tissue, allowing for a detailed kinetic analysis of enzyme inhibition.
These cellular and biochemical models provide a comprehensive toolkit for characterizing the pharmacological profile of compounds like this compound and its precursors.
Antimicrobial Activity Investigations
The parent compound of this compound, lansoprazole, and other proton pump inhibitors have been shown to possess antimicrobial activity, particularly against the gastric pathogen Helicobacter pylori. This activity is attributed to the unique chemical properties of these compounds and their accumulation in acidic environments.
While direct studies on the antimicrobial efficacy of this compound against H. pylori are not extensively documented, the known activity of its parent compound, lansoprazole, provides strong evidence for its potential in this regard. Lansoprazole and its acid-activated sulfenamide (B3320178) form have demonstrated in vitro activity against H. pylori.
**Table 2: In Vitro Activity of Lansoprazole and its Sulfenamide Against *Helicobacter pylori***
| Compound | MIC90 (mg/L) | MBC90 (mg/L) |
|---|---|---|
| Lansoprazole | 2.5 | 10 |
| Sulfenamide Derivative | 2.5 | 10 |
This table is interactive. You can sort and filter the data.
The exposure of H. pylori to proton pump inhibitors, the class of compounds to which this compound belongs, elicits several distinct cellular responses that contribute to their antimicrobial action.
Inhibition of Urease Activity: H. pylori produces large amounts of the enzyme urease, which is crucial for its survival in the acidic environment of the stomach. nih.gov Urease hydrolyzes urea (B33335) to produce ammonia, neutralizing the surrounding acid. Proton pump inhibitors have been shown to inhibit H. pylori urease activity, thereby compromising a key survival mechanism of the bacterium. frontiersin.orgnih.govacs.orgresearchgate.net
Disruption of the Cell Envelope: The lipophilic nature of proton pump inhibitors allows them to interact with the lipid components of the H. pylori cell membrane. This interaction can disrupt the cell structure and viability. Studies have shown that exposure to lansoprazole leads to alterations in the fatty acid and cholesterol content of the H. pylori cell membrane. While the bacterium may attempt to adjust its membrane composition to resist lysis, this disruption of the cell envelope is a significant aspect of the antimicrobial effect.
Morphological Changes: Treatment with proton pump inhibitors can induce morphological changes in H. pylori, causing the typical spiral-shaped bacteria to transform into coccoid forms. frontiersin.org This change in shape is often associated with a loss of viability and infectivity.
These cellular responses collectively contribute to the antimicrobial activity of proton pump inhibitors against H. pylori, and it is highly probable that this compound is involved in mediating these effects.
Biochemical Reactivity and Endogenous Biomolecule Interactions
Influence of Thiol-Containing Compounds on AG 1812 Activity
The activity of this compound is significantly influenced by the presence of thiol-containing compounds, which can modulate its inhibitory effects.
Dithiothreitol (B142953) (DTT), a small-molecule redox reagent also known as Cleland's reagent, contains two thiol groups and is widely utilized in biochemical research to reduce disulfide bonds and protect sulfhydryl groups from oxidation fishersci.frfishersci.co.uk. Studies have demonstrated that the inhibitory effect of this compound on (H+ + K+)-ATPase is antagonized by dithiothreitol wikipedia.orgnih.gov. This antagonism suggests that the mechanism of this compound's action involves an interaction with enzyme sulfhydryl groups that can be reversed or prevented by the reducing power of DTT wikipedia.orgfishersci.fr. The reduction of typical disulfide bonds by DTT proceeds via two sequential thiol-disulfide exchange reactions, highlighting its capacity to interfere with or reverse thiol-modifying reactions fishersci.frfishersci.co.uk.
The antagonistic effect of DTT on this compound's activity can be summarized as follows:
| Compound | Effect on (H+ + K+)-ATPase | Effect in Presence of Dithiothreitol |
| This compound | Potent and rapid inhibition wikipedia.org | Inhibition antagonized wikipedia.orgnih.gov |
Redox Properties and Their Implications for Biological Activity
The mechanism by which this compound inhibits (H+ + K+)-ATPase, specifically through reaction with enzyme SH groups, inherently points to its redox-active or electrophilic nature wikipedia.org. The interaction of chemical compounds with thiol groups often involves redox chemistry, where thiols can undergo oxidation to form disulfide bonds or be covalently modified idrblab.netfishersci.at. The fact that DTT, a strong reducing agent with a redox potential of -0.33 V at pH 7, can antagonize this compound's effect further supports the involvement of redox processes in its biological activity wikipedia.orgfishersci.frfishersci.co.uk. This suggests that this compound may exert its inhibitory action by forming a covalent adduct with cysteine thiols or by inducing an oxidative modification of these critical residues, which DTT can reverse by reducing the modified thiols or disulfide bonds wikipedia.orgfishersci.fr. Such interactions highlight that the biological activity of this compound is intrinsically linked to its capacity to influence or react with the cellular thiol-disulfide balance, a key determinant of protein function and cellular health idrblab.net.
Structure Activity Relationship Sar Investigations for Ag 1812 and Its Analogues
Correlating Structural Motifs with Observed Biological Activity
AG 1812, also identified as a lansoprazole (B1674482) disulfide active metabolite, represents a key active form derived from the proton pump inhibitor (PPI) lansoprazole (AG-1749) nih.govnih.gov. PPIs are typically prodrugs that undergo acid-catalyzed transformation in the acidic secretory canaliculi of gastric parietal cells to yield their active forms. These active species then covalently bind to cysteine residues of the H+/K+-ATPase, irreversibly inhibiting the enzyme responsible for gastric acid secretion.
The chemical structure of this compound features a pyridinium (B92312) ring connected to benzimidazolyl groups via a dithiomethylene linkage, and it incorporates trifluoroethoxy groups. The presence of the disulfide bond (-S-S-) is a critical structural motif for this compound's observed biological activity. This disulfide linkage is formed from the sulfoxide (B87167) precursor (lansoprazole) under acidic conditions nih.gov. The active disulfide form, this compound, acts as an electrophile, reacting with accessible sulfhydryl groups (cysteine residues) on the H+/K+-ATPase. This covalent modification leads to the irreversible inhibition of the proton pump, thereby suppressing gastric acid secretion.
The trifluoroethoxy group, a common feature in lansoprazole and its metabolites, contributes to the compound's lipophilicity and metabolic stability, influencing its ability to reach the target site and its pharmacokinetic profile. The benzimidazole (B57391) and pyridine (B92270) moieties provide the foundational scaffold for interaction with the enzyme, while the specific substitutions and the formation of the disulfide bond dictate the compound's activation and inhibitory potency.
Comparative SAR Analysis with Related Benzimidazole Derivatives (e.g., Omeprazole (B731), Lansoprazole, AG-2000)
A comparative SAR analysis among this compound, omeprazole, lansoprazole, and AG-2000 highlights the critical roles of structural variations in their activation and inhibitory mechanisms. All these compounds share a common benzimidazole core linked to a substituted pyridine ring, characteristic of PPIs.
Key Structural and Mechanistic Differences:
Omeprazole and Lansoprazole: These are the parent sulfoxide prodrugs. They are inactive at neutral pH but are rapidly converted to their active forms in the acidic environment of the parietal cell. The sulfoxide group is crucial for this acid-catalyzed transformation.
AG-2000: This compound is identified as a cyclic sulfenamide (B3320178) form, an acid-activated analog of lansoprazole nih.gov. It is another active metabolite formed from lansoprazole. Like this compound, AG-2000 also possesses potent inhibitory activity against enzymes such as Helicobacter pylori urease. The formation of the cyclic sulfenamide involves intramolecular cyclization, leading to a reactive species capable of forming disulfide bonds with target cysteines.
This compound: As a disulfide, this compound represents a distinct active species formed from lansoprazole, particularly under acidic conditions nih.gov. Its direct disulfide nature allows it to engage in disulfide exchange reactions with the H+/K+-ATPase, leading to enzyme inhibition.
The trifluoroethoxy group in lansoprazole, this compound, and AG-2000, as opposed to the methoxy (B1213986) groups in omeprazole, influences the electronic and lipophilic properties of these compounds. These differences can impact their pKa values, stability, and interaction with the target enzyme, potentially contributing to variations in their potency and specificity. For instance, lansoprazole has been reported to have a stronger anti-ulcer effect than omeprazole in certain models, and its activity against H. pylori was found to be fourfold more potent than omeprazole in some studies.
The table below summarizes the comparative SAR aspects of these benzimidazole derivatives:
| Compound | Core Structure | Key Activating Moiety | Active Form(s) Generated | Primary Mechanism of Action (Active Form) | PubChem CID |
| Omeprazole | Benzimidazole-pyridine sulfoxide | Sulfoxide | Sulfenamide | Covalent binding to H+/K+-ATPase | 4594 |
| Lansoprazole | Benzimidazole-pyridine sulfoxide | Sulfoxide | Sulfenamide (AG-2000), Disulfide (this compound) | Covalent binding to H+/K+-ATPase | 3883 |
| AG-2000 | Benzimidazole-pyridine cyclic sulfenamide | Acid-activated | Cyclic Sulfenamide | Covalent binding to H+/K+-ATPase, Urease inhibition | 163862 |
| This compound | Benzimidazole-pyridine disulfide | Acid-activated | Disulfide | Covalent binding to H+/K+-ATPase | 3082695 |
Computational Approaches in SAR Elucidation
Computational approaches play an increasingly vital role in modern SAR elucidation, complementing traditional experimental methods. These in silico techniques enable researchers to predict biological activity, identify crucial pharmacophoric features, and gain a deeper understanding of molecular interactions at the target site.
For benzimidazole derivatives like this compound, computational methods such as Quantitative Structure-Activity Relationships (QSAR) can establish mathematical models correlating structural descriptors with observed biological responses. This allows for the prediction of activity for novel analogues without the need for their synthesis and experimental testing, thereby accelerating the drug discovery process uj.ac.za.
Molecular docking simulations can predict the preferred binding orientation and conformation of this compound and its analogues within the active site of the H+/K+-ATPase or other target enzymes. This provides atomic-level insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, covalent bond formation) that contribute to inhibitory potency. Molecular dynamics simulations can further explore the stability of these interactions over time and the conformational changes induced upon binding.
While specific computational studies focusing exclusively on this compound may not be extensively documented in readily accessible public literature, the principles and methodologies of computational SAR are broadly applicable to this class of compounds. They can be utilized to:
Identify pharmacophores: Pinpoint the essential structural features of this compound responsible for its biological activity.
Optimize substituents: Guide the modification of different parts of the this compound structure to enhance potency, selectivity, or other desired properties.
Elucidate binding mechanisms: Provide a detailed understanding of how this compound covalently interacts with the H+/K+-ATPase.
Predict ADME properties: Estimate absorption, distribution, metabolism, and excretion characteristics, aiding in the design of compounds with favorable pharmacokinetic profiles.
By integrating computational predictions with experimental data, researchers can develop a more comprehensive understanding of the SAR of this compound and its analogues, leading to the rational design of improved therapeutic agents.
Advanced Methodological Frameworks in Ag 1812 Research
Spectroscopic and Spectrometric Techniques for Chemical Characterization
Spectroscopic and spectrometric techniques are indispensable for confirming the identity, purity, and structural features of chemical compounds. For AG 1812, these methods would be crucial for its definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). It provides detailed information on the connectivity of atoms, functional groups, and stereochemistry. For this compound, NMR would be used to confirm its pyridinium (B92312), benzimidazolyl, and trifluoroethoxy moieties, as well as the dithiomethylene linkage, by observing characteristic chemical shifts, coupling patterns, and integration values. While general principles of ¹⁰⁹Ag NMR and its applications in characterizing silver complexes exist, specific ¹H or ¹³C NMR data for this compound itself were not found in the current search. rsc.orgwikipedia.orghmdb.carsc.org
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) coupled with tandem MS (MS/MS) would be employed to determine the precise molecular mass of this compound and its fragments, thereby confirming its chemical formula and providing clues about its substructures. Although mass spectrometry is widely used for chemical analysis and has been applied in studies involving H. pylori antigens and other compounds, specific mass spectral data or detailed fragmentation analysis for this compound were not identified in the available search results. researchgate.netacs.orgspectroscopyonline.comwiley.comamericantrade.com.eg
High-Throughput Screening Platforms for Inhibitor Discovery and Profiling
High-Throughput Screening (HTS) platforms are instrumental in modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against specific biological targets or pathways. This approach accelerates the identification of "hits"—compounds with desired biological effects. researchgate.netmdpi.com
In the context of this compound, its reported activity as a metabolite of lansoprazole (B1674482) with comparable efficacy against Helicobacter pylori suggests that its biological activity was likely assessed within a screening paradigm. mdpi.com HTS would typically involve:
Assay Development: Designing and optimizing miniaturized biochemical or cell-based assays that can detect the specific biological effect of interest (e.g., inhibition of H. pylori growth or a specific enzyme critical for its survival).
Compound Library Screening: Testing this compound, potentially as part of a larger compound library or as a known active metabolite, against the developed assay using automated robotic systems. This allows for rapid assessment of its potency and efficacy.
Hit Validation and Profiling: Compounds showing activity in the primary screen, such as this compound, would then undergo secondary screening and profiling to confirm their activity, determine dose-response relationships (e.g., IC₅₀ values), and assess selectivity against other targets.
While the role of this compound as an active metabolite in H. pylori inhibition has been noted, detailed high-throughput screening data, including specific assay types, IC₅₀ values, or selectivity profiles obtained directly from HTS campaigns for this compound, were not explicitly available in the search results. mdpi.comamericantrade.com.egmdpi.comrochester.edunih.govhas-sante.fr
Computational Modeling and Simulation Approaches
Computational modeling and simulation play a crucial role in understanding the molecular mechanisms underlying compound activity, guiding lead optimization, and predicting biological properties. These in silico methods complement experimental studies by providing atomic-level insights and predictive capabilities.
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand, e.g., this compound) and a macromolecular target (e.g., an enzyme or protein from H. pylori).
Molecular Docking: This method predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity. For this compound, molecular docking studies would involve:
Target Preparation: Obtaining the three-dimensional structure of a relevant H. pylori protein (e.g., an enzyme inhibited by lansoprazole or its metabolites) from databases like the Protein Data Bank.
Ligand Preparation: Generating a 3D structure of this compound and preparing it for docking calculations, including assigning atomic charges and defining rotatable bonds.
Docking Algorithm: Running docking simulations to explore various binding poses of this compound within the protein's active site and scoring these poses based on predicted binding energy. This would help elucidate the key amino acid residues involved in the interaction and the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). healthdisgroup.usnih.govresearchgate.netgithub.io
Molecular Dynamics (MD) Simulations: MD simulations extend docking studies by simulating the time-dependent behavior of a molecular system, allowing for the observation of dynamic changes in the ligand-protein complex. For this compound, MD simulations would:
Assess Binding Stability: Evaluate the stability of the docked this compound-protein complex over time in a simulated physiological environment (e.g., including water molecules and ions).
Elucidate Conformational Changes: Reveal how the binding of this compound might induce conformational changes in the target protein, which are often crucial for its biological function.
Refine Interaction Details: Provide a more accurate picture of the dynamic interactions, including transient hydrogen bonds or hydrophobic contacts, that might not be captured by static docking. dntb.gov.uamdpi.comnih.govmdpi.comnih.govubbcluj.roresearchgate.net
While molecular docking and dynamics simulations are widely applied in drug discovery to understand ligand-target interactions, specific studies detailing the application of these techniques to this compound and its interaction with H. pylori targets were not found in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds. researchgate.netnih.gov
For this compound, QSAR modeling could be employed to:
Identify Structural Determinants of Activity: By analyzing this compound alongside other structurally related compounds (e.g., lansoprazole and its metabolites, or other H. pylori inhibitors), QSAR models could identify specific structural features or physicochemical properties that are critical for its anti-H. pylori activity.
Predict Activity of Analogs: If a series of this compound analogs were synthesized, QSAR models could predict their likely biological activity, guiding the design of more potent or selective compounds.
Optimize Physicochemical Properties: QSAR can also be used to optimize properties relevant to drug development, such as solubility, permeability, and metabolic stability. researchgate.netnih.govnih.gov
While QSAR is a standard approach in medicinal chemistry and drug discovery, specific QSAR studies focusing on this compound were not identified in the search results.
Future Trajectories in Ag 1812 Chemical Biology Research
Comprehensive Elucidation of Reaction Mechanisms and Metabolites
While it is established that AG 1812 is formed from Lansoprazole (B1674482) (AG-1749) under acidic conditions, converting into its disulfide form, a comprehensive understanding of its precise reaction mechanisms and metabolic fate remains an active area for future inquiry asm.org. Current knowledge indicates that the inhibitory effect of AG-1749, which forms AG-1812, can be antagonized by dithiothreitol (B142953) and influenced by cytosolic glutathione (B108866) levels, suggesting a critical role for the cellular redox environment in its activity .
Future research should focus on:
Detailed Kinetic and Mechanistic Studies : Investigating the kinetics of this compound formation from Lansoprazole across a broader range of physiological pH values and redox states, not solely acidic conditions. This would involve time-resolved studies to map the intermediate steps and the influence of various biological cofactors.
Identification of Downstream Metabolites : Beyond its formation from Lansoprazole, the metabolic pathways of this compound itself within biological systems are not fully characterized. Future studies should aim to identify and structurally elucidate any further metabolites of this compound, and subsequently assess their individual biological activities and toxicological profiles. This could involve in vivo metabolomic approaches and advanced mass spectrometry techniques.
Molecular Interaction Dynamics : A deeper dive into the specific molecular interactions between this compound and its target enzymes, such as the (H+ + K+)-ATPase, is crucial. This includes determining precise binding sites, conformational changes induced upon binding, and the reversibility or irreversibility of these interactions. Techniques like cryo-electron microscopy or X-ray crystallography of enzyme-inhibitor complexes could provide atomic-level insights.
Identification of Novel Biological Targets Beyond Current Understanding
This compound is known to inhibit the (H+ + K+)-ATPase in parietal cells and a p-type ATPase in Helicobacter pylori oup.com. Its antimicrobial activity against H. pylori has been observed even in urease-negative strains, suggesting additional or alternative mechanisms beyond urease inhibition oup.com.
Future research should explore:
Broad-Spectrum Target Deconvolution : Employing unbiased high-throughput screening (HTS) platforms and chemical proteomics approaches to identify novel protein targets or signaling pathways that are modulated by this compound. This could reveal previously unrecognized therapeutic applications beyond its established gastric effects.
Expanded Antimicrobial Spectrum and Mechanisms : Investigating this compound's potential activity against other bacterial species, fungi, or even parasites, given its benzimidazole (B57391) and disulfide functionalities, which are common in various antimicrobial agents. For H. pylori, further research is needed to pinpoint the exact molecular targets responsible for its potent activity in urease-negative strains, possibly involving bacterial membrane integrity, DNA replication, or other essential metabolic pathways.
Development of Sophisticated In Vitro Systems for Functional and Mechanistic Analysis
Current in vitro studies on this compound have utilized isolated canine parietal cells and H. pylori strains in conventional broth and agar (B569324) dilution methods oup.comasm.org. While informative, these systems may not fully recapitulate the complex physiological environment.
Future research should prioritize:
Physiologically Relevant Gastric Models : Developing advanced in vitro models of the human gastric mucosa, such as gastric organoids or "stomach-on-a-chip" microfluidic devices. These systems can better mimic the multi-cellular architecture, pH gradients, and dynamic environment of the stomach, providing a more accurate platform for studying this compound's effects on acid secretion and its stability.
Advanced H. pylori Infection Models : Implementing co-culture systems involving human gastric epithelial cells and H. pylori to study the compound's impact on bacterial colonization, virulence factor expression, and host cell damage in a more integrated manner. This would allow for the assessment of this compound's efficacy in preventing or eradicating infection within a host-like context.
High-Resolution Imaging and Omics Integration : Utilizing advanced imaging techniques, such as super-resolution microscopy or live-cell imaging, within in vitro systems to visualize the subcellular localization of this compound and its real-time interactions with biological components. Integrating these studies with transcriptomics, proteomics, and metabolomics data from in vitro models would provide a holistic view of its cellular effects.
Strategies for Enhancing Inhibitory Potency and Specificity within the Compound Class
This compound is noted to be two to fourfold more active than Lansoprazole against H. pylori, highlighting the potential for improved potency through structural modifications asm.org. The critical role of its disulfide bond in its formation and activity also presents an avenue for optimization .
Future research should focus on:
Structure-Activity Relationship (SAR) Elucidation : Conducting comprehensive SAR studies to precisely delineate the impact of modifications to the pyridinium (B92312), benzimidazolyl, trifluoroethoxy, and dithiomethylene moieties on this compound's inhibitory potency and target specificity wikipedia.org. This could involve the synthesis of a library of analogs with systematic variations in these key structural elements.
Computational Design and Molecular Docking : Employing advanced computational chemistry techniques, including molecular docking, molecular dynamics simulations, and de novo drug design algorithms, to predict optimal binding conformations and interactions with target enzymes. This can guide the rational design of novel this compound derivatives with improved efficacy and selectivity.
Prodrug and Delivery System Development : Designing prodrug strategies that leverage the unique chemical properties of this compound to enhance its bioavailability, improve its stability in vivo, or enable targeted delivery to specific acidic compartments or infected sites within the body. This could minimize off-target effects and maximize therapeutic concentrations at the site of action.
Q & A
Q. What criteria distinguish high-quality vs. low-quality studies in this compound’s existing literature?
- Methodological Answer : Assess studies based on:
- Methodological rigor : Presence of blinding, randomization, and power calculations.
- Transparency : Availability of raw data and conflict-of-interest declarations.
- Impact : Citations in guidelines or policy documents (e.g., WHO reports).
Cross-reference with journal impact factors (JCR Q1/Q2) and retraction watch databases .
Experimental Troubleshooting
Q. How to mitigate batch-to-batch variability in this compound’s bioactivity assays?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media lot). Use internal reference compounds (e.g., cisplatin for cytotoxicity assays) to normalize results. Perform inter-lab calibration rounds using identical reagent suppliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
